1-{[(2-Methylbutyl)amino]methyl}cyclohexan-1-ol is a complex organic compound that falls under the category of amino alcohols. It features a cyclohexane ring substituted with both an amino group and a hydroxyl group, making it an interesting subject for various chemical and biological studies. This compound is primarily utilized in organic synthesis and has potential applications in medicinal chemistry due to its structural characteristics.
The compound can be synthesized through various chemical methods, primarily involving the reaction of cyclohexanone with amines and aldehydes. It is often studied for its biological activity and interactions with different molecular targets, which may include receptors or enzymes.
1-{[(2-Methylbutyl)amino]methyl}cyclohexan-1-ol is classified as:
The synthesis of 1-{[(2-Methylbutyl)amino]methyl}cyclohexan-1-ol can be achieved through several routes:
The molecular formula for 1-{[(2-Methylbutyl)amino]methyl}cyclohexan-1-ol is . The structure consists of:
Property | Value |
---|---|
Molecular Formula | C13H27NO |
Molecular Weight | 213.36 g/mol |
IUPAC Name | 1-{[(2-Methylbutyl)amino]methyl}cyclohexan-1-ol |
InChI | InChI=1S/C13H27NO/c1-11(2)9-12(3)14-10-13(15)7-5-4-6-8-13/h11-12,14-15H,4-10H2,1-3H3 |
InChI Key | UPDXJEOOUSNHII-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(C)NCC1(CCCCC1)O |
1-{[(2-Methylbutyl)amino]methyl}cyclohexan-1-ol can undergo several types of chemical reactions:
The mechanism of action for 1-{[(2-Methylbutyl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups facilitate hydrogen bonding and other non-covalent interactions, which may modulate biological activities by binding to receptors or enzymes. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.
The compound exhibits typical properties associated with amino alcohols:
Key chemical properties include:
The melting point, boiling point, and specific heat capacity need to be determined experimentally, as they are not universally documented for this specific compound.
1-{[(2-Methylbutyl)amino]methyl}cyclohexan-1-ol has several scientific applications:
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 618903-56-3
CAS No.: 334-20-3
CAS No.: 4300-27-0